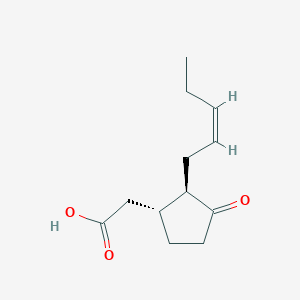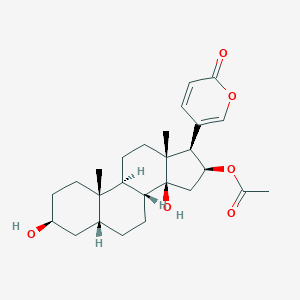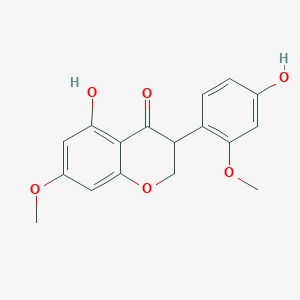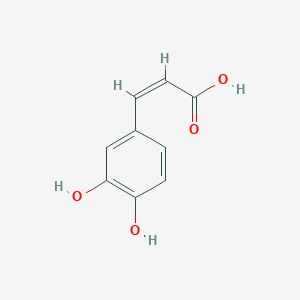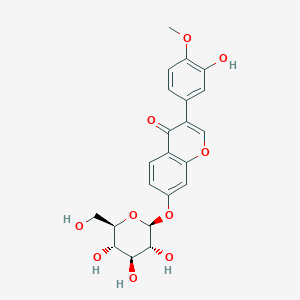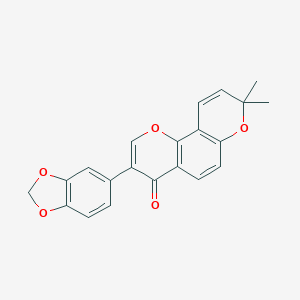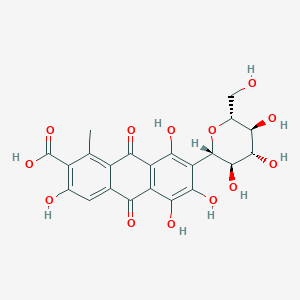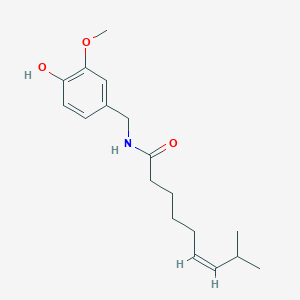
Chrysanthellin A
Overview
Description
Chrysanthellin A is a compound found in the plant Chrysanthemum indicum. It is a polyphenol compound belonging to the class of flavonoids and is known for its pharmacological effects. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential beneficial effects in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Rosacea Treatment : Chrysanthellum indicum, which contains Chrysanthellin A, has shown effectiveness in treating rosacea, owing to its impact on vascular wall permeability and capillary resistance (Rigopoulos et al., 2005).
Xanthine Oxidase Inhibition : Chrysin, a bioactive flavonoid that includes this compound, inhibits xanthine oxidase activity, which is crucial in managing gout (Lin et al., 2015).
Anti-inflammatory and Antioxidant Activities : Chrysin exhibits anti-inflammatory, antioxidant, and antitumor effects. It's been studied in various therapeutic applications, including nanotechnology for targeted use (Kultz et al., 2019).
Pharmacological Properties : Chrysin's pharmacological applications span across treating degenerative disorders, providing cytotoxic and anti-inflammatory functions. Its diverse structural makeup contributes to its antioxidant and disease-preventing abilities (Naz et al., 2019).
Cancer Therapeutics : Exhibiting a broad spectrum of antitumor activity, chrysin has shown potential in cancer therapy. Its chemopreventive and therapeutic effects, molecular targets, and antineoplastic mechanisms emphasize its role in cancer treatment (Kasala et al., 2015).
Diverse Biological Activities : Chrysin's various biological activities include anti-inflammatory, anticancer, antiviral, and antioxidant properties. Research also focuses on its bioavailability and molecular action mechanisms (Mani & Natesan, 2018).
Hepatoprotective and Antioxidant Status : Chrysin demonstrates hepatoprotective efficacy against d-galactosamine-induced toxicity in rats, indicating its potential in liver health management (Pushpavalli et al., 2010).
Cytogenetic Studies in Chrysanthemum : Research in chrysanthemum cytogenetics is crucial for understanding plant breeding, with applications in ornamental plant improvement and medicinal uses (Yan et al., 2019).
Mechanism of Action
Target of Action
Chrysanthellin A, a saponin-based compound derived from the extract of Chrysanthellum americanum , primarily targets cell membranes . The amphiphilic properties of saponins, including this compound, enable them to interact with cell membranes as surface-active molecules .
Mode of Action
This compound interacts with its targets, the cell membranes, and disrupts them . It has been hypothesized that saponins, including this compound, interact with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane .
Biochemical Pathways
The disruption of cell membranes by this compound affects the integrity and function of the cells, leading to hemolysis . Hemolysis refers to the rupture of red blood cells and the release of their contents into surrounding fluid. This process is part of the biochemical pathway affected by this compound .
Pharmacokinetics
The mass spectrum of this compound has been recorded, which could be useful for future pharmacokinetic studies .
Result of Action
The primary molecular and cellular effect of this compound’s action is the hemolysis of erythrocytes . This effect is due to the interaction of this compound with cholesterol in the cell membranes, leading to the formation of pores and subsequent destabilization of the membrane .
Action Environment
The properties of saponins, including this compound, suggest that factors such as ph, temperature, and the presence of other compounds could potentially influence their action .
Properties
IUPAC Name |
[3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZGTWSSFFKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098866 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73039-13-1 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73039-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysantellin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073039131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-α-d-xylopyranosyl ester, (3β,16α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research mentions Chrysanthellin A as part of a multi-molecule composition for impacting lipid and carbohydrate metabolism. What is already known about this compound's potential effects on these metabolic processes?
A1: Unfortunately, the provided research [] primarily focuses on the composition itself and doesn't delve into specific mechanisms of action for individual components like this compound. Further research is needed to elucidate its specific contributions to the observed effects on lipid and carbohydrate metabolism. Investigating its potential interactions with metabolic pathways, enzymes, or signaling molecules could provide valuable insights.
Q2: Given the inclusion of this compound in a composition targeting metabolic disorders, are there any known structural features of this molecule that might hint at its potential role in these processes?
A2: While the research [] doesn't directly address this compound's structure-activity relationship in this context, it's a valid avenue for further investigation. Examining whether this compound shares structural motifs with known regulators of lipid or carbohydrate metabolism could provide clues. Additionally, exploring if it interacts with receptors or enzymes involved in these processes could shed light on its potential role within the proposed composition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


